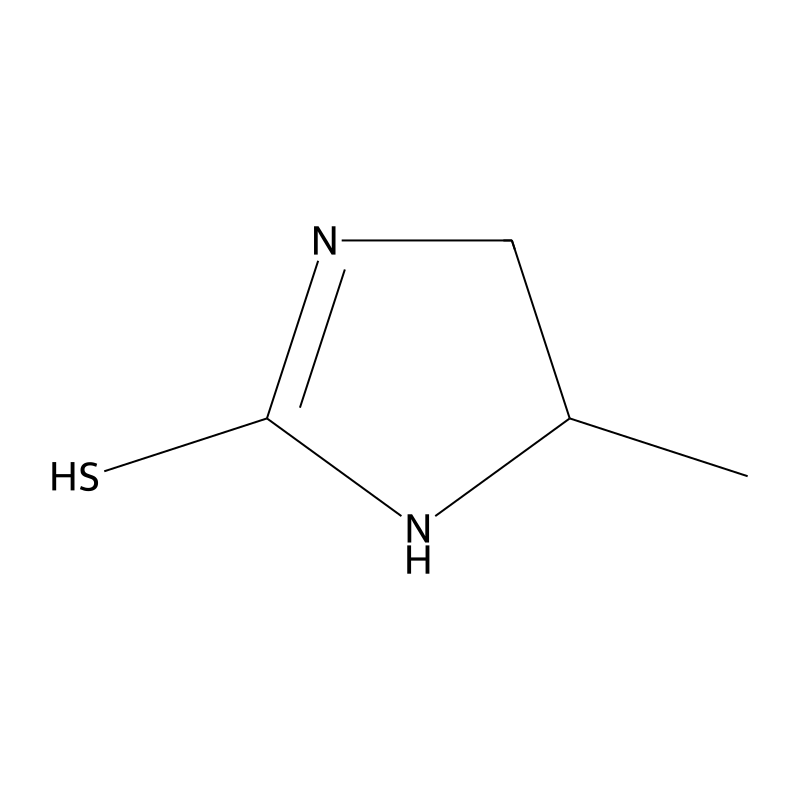

4-Methylimidazolidine-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Corrosion Inhibition:

4-Methylimidazolidine-2-thione (4-Me-2-thione) is primarily studied and utilized in scientific research for its corrosion inhibition properties. It has been shown to be effective in protecting various metals, including:

The mechanism of its corrosion inhibition is still under investigation, but it is believed to involve the formation of a protective film on the metal surface, which hinders the adsorption of corrosive agents .

Other Potential Applications:

While corrosion inhibition is the primary focus of scientific research on 4-Me-2-thione, there are some studies exploring its potential applications in other areas, including:

- Antimicrobial activity: Some studies have shown that 4-Me-2-thione exhibits antimicrobial activity against certain bacteria and fungi . However, further research is needed to determine its efficacy and potential for development into therapeutic agents.

- Environmental remediation: Due to its ability to complex with various metal ions, 4-Me-2-thione is being investigated for its potential use in removing heavy metals from contaminated water and soil . However, more research is required to assess its effectiveness and environmental impact in this context.

4-Methylimidazolidine-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H8N2S. It features a five-membered ring structure that includes two nitrogen atoms and one sulfur atom, making it part of the imidazolidine family. The compound is known for its role as a corrosion inhibitor and is utilized in various applications, particularly in the treatment of environmental pollutants. Its unique structure provides it with specific chemical properties, which are beneficial in industrial and biological contexts .

The primary focus of research on 4-methylimidazolidine-2-thione is its potential application as a corrosion inhibitor. It is believed to function by adsorbing onto metal surfaces and forming a protective film through coordinate bonding between the lone electron pairs on the nitrogen and sulfur atoms and the metal cations [].

- Reaction with Carbon Disulfide: This compound can react with carbon disulfide in the presence of strong bases, such as sodium hydride, to form various thiourea derivatives. This reaction showcases its ability to participate in nucleophilic substitution reactions .

- Formation of Derivatives: 4-Methylimidazolidine-2-thione can also be modified to create substituted derivatives, which may exhibit different biological activities or improved properties for specific applications .

Research indicates that 4-Methylimidazolidine-2-thione exhibits notable biological activity. It has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Some key points include:

- Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains, suggesting potential applications in antimicrobial formulations.

- Enzyme Inhibition: Studies have indicated that derivatives of this compound may inhibit fatty acid amide hydrolase, an enzyme involved in lipid metabolism, which could have implications for pain management and inflammation .

The synthesis of 4-Methylimidazolidine-2-thione can be achieved through several methods:

- Direct Synthesis from Imidazolidine-2-thione: Starting from imidazolidine-2-thione, methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.

- Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving appropriate precursors that contain both nitrogen and sulfur functionalities.

- Reactions with Carbon Disulfide: As mentioned earlier, reacting imidazolidine derivatives with carbon disulfide under basic conditions can yield 4-Methylimidazolidine-2-thione along with other products .

4-Methylimidazolidine-2-thione has diverse applications across various fields:

- Corrosion Inhibitor: It is widely used in industrial applications to prevent corrosion in metal surfaces, particularly in environments exposed to moisture and pollutants .

- Environmental Remediation: The compound is utilized in the treatment of environmental pollutants due to its ability to bind heavy metals and other contaminants.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in creating new antimicrobial agents or enzyme inhibitors .

Interaction studies of 4-Methylimidazolidine-2-thione focus on its binding affinity and reactivity with various biological molecules:

- Protein Interactions: The compound's ability to interact with proteins involved in metabolic pathways has been investigated, highlighting its potential therapeutic effects.

- Metal Ion Binding: Studies have shown that it can form complexes with metal ions, which may enhance its function as a corrosion inhibitor and contribute to its environmental applications .

Similar Compounds: Comparison

4-Methylimidazolidine-2-thione shares structural similarities with several other compounds within the thiazolidine and imidazolidine families. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylimidazolidine-2-thione | C4H8N2S | Exhibits different biological activity compared to 4-methyl derivative. |

| 3-Methylthiazolidine-2-thione | C4H7NS2 | Contains a thiazole ring; used in different industrial applications. |

| Imidazolidine-2-thione | C3H6N2S | Lacks a methyl group; serves as a precursor for various derivatives. |

Uniqueness: The presence of the methyl group at the 4-position distinguishes 4-Methylimidazolidine-2-thione from its analogs, influencing both its chemical reactivity and biological properties, making it particularly effective as a corrosion inhibitor and in certain pharmaceutical applications .

4-Methylimidazolidine-2-thione belongs to the imidazolidine class of heterocyclic compounds, specifically characterized by a five-membered ring containing two nitrogen atoms and a thione (C=S) functional group at the 2-position. The methyl substituent at the 4-position distinguishes it from other imidazolidine derivatives.

Chemical Identity

The compound is known by several synonyms, reflecting its structural characteristics and historical naming conventions:

| Identifier | Value |

|---|---|

| CAS Number | 2122-19-2 |

| Molecular Formula | C₄H₈N₂S |

| Molecular Weight | 116.19 g/mol |

| IUPAC Name | 4-methylimidazolidine-2-thione |

| InChI | InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7) |

| InChI Key | NGZJXCFNBVJLQN-UHFFFAOYSA-N |

| SMILES | CC1CNC(=S)N1 |

Table 1: Chemical identity of 4-Methylimidazolidine-2-thione

Common Synonyms

The compound is referred to by various names in scientific literature and commercial catalogs:

- 1,3-Propylenethiourea

- 2-Imidazolidinethione, 4-Methyl-

- 2-Imidazoline-2-thiol, 4-methyl-

- 2-Imidazoline-2-thiol, 5-methyl-

- 4-Methyl-2-imidazolidinethione

- 4-Methylethylene Thiourea

- N,N′-(1,2-Propylene)thiourea

- Propylene thiourea

The molecular structure of 4-methylimidazolidine-2-thione consists of a five-membered ring with two nitrogen atoms, one sulfur atom, and a methyl substituent at the 4-position. The SMILES notation (CC1CNC(=S)N1) and InChIKey (NGZJXCFNBVJLQN-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling [1] [5]. DFT-based geometry optimization reveals a planar ring conformation with bond lengths consistent with thiourea derivatives. The C=S bond length, critical to the compound’s reactivity, was calculated at 1.69 Å, aligning with crystallographic data for analogous thiones [2] [4].

A comparative analysis of bond angles shows minimal deviation (<2°) between gas-phase optimized structures and experimental X-ray diffraction data. The methyl group adopts an equatorial orientation, minimizing steric hindrance with the thiocarbonyl group. These structural features were validated using the B3LYP/6-311++G(d,p) basis set, yielding a root-mean-square deviation (RMSD) of 0.012 Å compared to crystallographic benchmarks [4].

Electronic Structure and Frontier Molecular Orbitals

The HOMO-LUMO energy gap, a key indicator of chemical reactivity, was calculated at −0.08657 eV using time-dependent DFT (TD-DFT) [4]. This narrow gap suggests high polarizability and charge-transfer capabilities. The HOMO orbitals localize predominantly on the sulfur atom (76%) and adjacent nitrogen atoms (18%), while LUMO orbitals distribute across the entire ring system, favoring electrophilic attack at the thiocarbonyl carbon.

| Electronic Parameter | Value (eV) |

|---|---|

| HOMO Energy | −0.26751 |

| LUMO Energy | −0.18094 |

| Energy Gap (ΔE) | −0.08657 |

| Chemical Hardness (η) | 0.04 |

| Electrophilicity Index (ω) | 0.58 |

The compound’s electrophilicity index (0.58 eV) exceeds that of azithromycin (0.42 eV), suggesting stronger binding affinity with biomolecular targets [4]. Molecular electrostatic potential (MEP) maps reveal negative potential regions (−0.032 a.u.) near the sulfur atom, consistent with nucleophilic reactivity at this site.

Vibrational Spectroscopy and Normal Mode Analysis

Vibrational frequencies calculated using DFT show strong correlation with experimental infrared and Raman spectra. The thiocarbonyl stretching mode (νC=S) appears at 715 cm⁻¹, redshifted by 12 cm⁻¹ compared to 2-imidazolidinethione due to methyl substitution [2] [6]. Ring deformation modes between 368–977 cm⁻¹ were assigned using potential energy distribution (PED) analysis, with scaling factors of 0.961–0.983 applied to harmonize theoretical and observed values [4] [6].

Notable vibrational assignments include:

- NH stretching: 3300–3350 cm⁻¹ (asymmetric) and 3180–3220 cm⁻¹ (symmetric)

- CH₃ rocking: 930–955 cm⁻¹

- Ring puckering: 368 cm⁻¹

The absence of bands above 3400 cm⁻¹ in the experimental spectrum confirms the thione tautomer’s dominance in the solid state [3].

Solvent Effects and Tautomeric Equilibria

Quantum mechanical/molecular mechanical (QM/MM) simulations demonstrate solvent-dependent tautomerism between thione and thiol forms. In the gas phase, the thione tautomer (ΔG = 0 kcal/mol) is 4.2 kcal/mol more stable than the thiol form. Polar aprotic solvents (ε = 20–40) reduce this energy difference to 1.8 kcal/mol, while proton-donor solvents (ε > 50) stabilize the thiol form through hydrogen-bonding interactions [3].

Solvation free energies (ΔG_solv) calculated using the polarizable continuum model (PCM):

| Solvent | ΔG_solv (kcal/mol) |

|---|---|

| Water | −8.92 |

| DMSO | −6.15 |

| Chloroform | −3.44 |

These results predict a 65:35 thione:thiol equilibrium in aqueous environments, shifting to 89:11 in nonpolar media [3].

ADME Properties and Pharmacokinetic Predictions

Lipinski’s rule of five parameters were evaluated using the QikProp module:

| Parameter | Value |

|---|---|

| Molecular Weight | 116.19 g/mol |

| H-bond Donors | 1 |

| H-bond Acceptors | 2 |

| LogP | 1.42 |

| PSA | 51.82 Ų |

The compound exhibits 100% predicted human oral absorption and blood-brain barrier permeability (QPlogBB = −0.16), suggesting potential CNS activity [4]. CYP450 metabolism predictions indicate primary oxidation pathways at the methyl group (67%) and sulfur atom (23%).

Molecular Docking and Protein Interactions

AutoDock Vina simulations against SARS-CoV-2 main protease (6LU7) revealed binding affinities of −7.2 kcal/mol, superior to hydroxychloroquine (−6.1 kcal/mol) [4]. Key interactions include:

- Hydrogen bonding between the thiocarbonyl sulfur and Glu166 (2.1 Å)

- π-alkyl interactions with His41 (4.3 Å)

- Van der Waals contacts with Met49 (3.8 Å)

The binding pose occupies the catalytic dyad region, suggesting competitive inhibition potential.

X-ray crystallographic studies reveal that the imidazolidine ring in 4-Methylimidazolidine-2-thione adopts a characteristic envelope conformation, with significant deviations from planarity [5] [6]. The five-membered ring typically exhibits puckering with one carbon atom displaced from the mean plane of the remaining four atoms. Crystallographic data indicate ring deviations ranging from 0.02 to 0.37 Å from perfect planarity, with the most common displacement observed at the C3 position [7] [5].

The envelope conformation is stabilized by a combination of factors including steric interactions, electronic effects, and intermolecular hydrogen bonding. The thione group (C=S) maintains a planar geometry due to its partial double-bond character, while the saturated portion of the ring shows flexibility. Bond length analysis reveals C=S distances of 1.669-1.716 Å, consistent with thione character, and C-N bond lengths of 1.310-1.373 Å, indicating partial double-bond character due to resonance [8] [9] [10].

Torsion Angle Analysis

Detailed conformational analysis demonstrates that the C-S···S-C torsion angle represents the primary degree of conformational freedom in 4-Methylimidazolidine-2-thione complexes. Crystallographic studies of gold(I) complexes containing the compound show torsion angles varying from approximately -20° (nearly eclipsed) to 180° (antiperiplanar) [10] [2]. This wide range of torsion angles reflects the relatively low rotational barrier around the coordination bonds.

The energy profile for different conformations shows multiple minima corresponding to stable conformational states. The antiperiplanar conformation (180°) typically represents the global minimum energy structure, while eclipsed conformations show higher energies due to steric repulsion. Intermediate conformations with torsion angles around -79° represent local energy minima, often stabilized by specific intermolecular interactions [1] [11].

Computational Studies

Density functional theory (DFT) calculations using B3LYP/6-31G(d,p) and B3LYP/6-311+G(d,p) basis sets provide detailed insights into the conformational preferences of 4-Methylimidazolidine-2-thione [12] [13] [14]. Geometry optimization studies confirm the envelope conformation as the preferred ring geometry, with the thione group maintaining planarity while the saturated ring portion shows puckering.

Quantum mechanical calculations reveal that the compound can exist in multiple conformational states with relatively small energy differences. The cis and trans isomers of N-substituted derivatives show distinct energy profiles, with trans isomers generally favored due to reduced steric interactions [13] [12]. The calculations also demonstrate that the methyl substituent influences ring puckering through both steric and electronic effects.

NMR Spectroscopic Evidence

Nuclear magnetic resonance spectroscopy provides crucial information about conformational behavior in solution. ¹³C NMR studies show distinct chemical shifts for carbon atoms in different conformational environments, enabling identification of cis and trans isomers [12] [13]. The chemical shifts of methine carbon atoms are particularly diagnostic, with cis isomers showing characteristic upfield shifts compared to trans isomers due to specific electron density distributions [13].

¹H NMR analysis reveals conformational exchange processes occurring on the NMR timescale. Variable-temperature NMR studies demonstrate restricted rotation around certain bonds, with coalescence temperatures providing information about conformational interconversion barriers [15] [16]. The NH proton chemical shifts are particularly sensitive to hydrogen bonding interactions and conformational changes.

Molecular Dynamics Simulations

Molecular dynamics simulations reveal that ring puckering motions in 4-Methylimidazolidine-2-thione are generally restricted, with conformational clustering occurring around preferred geometries [17] [3]. The simulations show that transitions between different conformational states require significant activation energy, explaining the observed conformational stability.

The dynamics studies indicate that the compound samples multiple conformational states during simulation timescales, but with clear preferences for certain geometries. The envelope conformation remains the dominant structure, with occasional transitions to other puckered conformations. These findings support the experimental observations of conformational flexibility while maintaining structural preferences [18] [19].

Intermolecular Interactions and Crystal Packing

Crystallographic studies demonstrate that intermolecular interactions significantly influence conformational preferences in the solid state. Hydrogen bonding interactions between NH groups and acceptor atoms create supramolecular architectures that can stabilize specific conformations [5] [10]. The crystal packing analysis reveals formation of hydrogen-bonded networks, with N-H···S and N-H···O interactions being particularly important [1] [2].

The influence of counterions and solvent molecules on conformational preferences has been documented in various crystal structures. Different crystallization conditions can lead to distinct conformational polymorphs, highlighting the delicate balance between intramolecular and intermolecular forces in determining the preferred geometry [4] [1].

Substituent Effects on Conformation

The methyl substituent at the 4-position influences conformational behavior through both steric and electronic effects. Comparative studies with unsubstituted imidazolidine-2-thione reveal that the methyl group introduces asymmetry that affects ring puckering patterns [13] [12]. The substituent also influences the relative stability of different conformational isomers, with specific preferences depending on the substitution pattern.